1,2,3-Butanetriol is a highly soluble, four-carbon aliphatic triol characterized by three adjacent hydroxyl groups on a linear chain. As a viscous, colorless liquid at room temperature, it serves as a critical low-molecular-weight polyol and chemical intermediate across multiple industrial sectors. Its procurement relevance is primarily driven by its specific steric profile and hydrogen-bonding capacity, which make it a highly effective cross-linking agent in polyurethane resin synthesis, a stable cryoprotectant for biological vitrification, and a precise precursor for targeted diols and energetic plasticizers. Unlike simpler polyols, its asymmetric carbon backbone provides distinct rheological and thermal properties that are essential for advanced material formulations [1].
Substituting 1,2,3-butanetriol with its structural isomer, 1,2,4-butanetriol, or common triols like glycerol, fundamentally alters downstream application performance and reaction pathways. In catalytic hydrodeoxygenation, the specific positioning of the hydroxyl groups on 1,2,3-butanetriol dictates the exclusive formation of 1,3-butanediol and 2,3-butanediol, whereas 1,2,4-butanetriol strictly yields 1,4-butanediol, making them non-interchangeable as precursors [1]. Furthermore, in cryopreservation workflows, 1,2,4-butanetriol fails to stabilize the amorphous glassy state upon rewarming, leading to detrimental ice crystallization—a problem effectively mitigated by the superior glass-forming tendency of 1,2,3-butanetriol [2]. In polymer formulations, the adjacent hydroxyl groups of 1,2,3-butanetriol provide a different cross-linking density and steric hindrance compared to symmetrical triols, meaning generic substitution will compromise the flexibility and processability of specialized polyurethane resins.
When formulating vitrification solutions for complex tissues, the stability of the amorphous state during the rewarming phase is critical to prevent cell-damaging devitrification. Studies evaluating four-carbon polyalcohols demonstrate that 1,2,3-butanetriol exhibits exceptionally high stability of the amorphous state on rewarming, ranking just after dimethylsulfoxide (DMSO) and 1,3-butanediol. In stark contrast, solutions of 1,2,4-butanetriol lack this high stability and predominantly form ice under identical cooling and rewarming conditions[1].
| Evidence Dimension | Glass-forming tendency and amorphous stability on rewarming |
| Target Compound Data | 1,2,3-Butanetriol ranks in the top tier (alongside DMSO) for amorphous state stability on rewarming. |
| Comparator Or Baseline | 1,2,4-Butanetriol (demonstrates inferior stability and higher ice crystallization). |
| Quantified Difference | 1,2,3-butanetriol prevents devitrification (ice formation), whereas 1,2,4-butanetriol fails to stabilize the glass phase. |
| Conditions | Aqueous solutions of linear saturated polyalcohols cooled and rewarmed at controlled rates. |
Buyers formulating advanced cryoprotectants must select 1,2,3-butanetriol over its 1,2,4-isomer to ensure reliable, ice-free vitrification and recovery of biological samples.
The structural isomerism of butanetriols strictly controls the product distribution during catalytic hydrodeoxygenation (HDO). Over an inverse Pt-WOx catalyst, the HDO of 1,2,3-butanetriol selectively yields 1,3-butanediol and 2,3-butanediol via specific C-O cleavage pathways. Conversely, the HDO of 1,2,4-butanetriol is kinetically favored to produce 1,4-butanediol, demonstrating a complete divergence in reaction pathways [1].
| Evidence Dimension | Downstream diol product selectivity |
| Target Compound Data | 1,2,3-Butanetriol yields 1,3-butanediol and 2,3-butanediol. |
| Comparator Or Baseline | 1,2,4-Butanetriol (yields 1,4-butanediol). |
| Quantified Difference | 100% divergence in primary diol product pathways based on the initial triol isomer selected. |
| Conditions | Hydrodeoxygenation over inverse Pt-WOx catalysts under high hydrogen coverage. |
Procurement teams sourcing precursors for specific butanediol isomers must procure the exact butanetriol isomer to avoid total synthesis failure.
As a low-molecular-weight polyol used in resin synthesis, the dynamic viscosity of the cross-linking agent directly impacts mixing and processability. 1,2,3-Butanetriol exhibits a measured dynamic viscosity of 1.6 Pa·s under dry conditions at 294–295 K. This is significantly lower and more processable than corresponding four-carbon tetrols (e.g., 1,2,3,4-butanetetrol), which reach viscosities up to 37 Pa·s, while remaining slightly more viscous than standard glycerol [1].
| Evidence Dimension | Absolute dynamic viscosity (dry) |
| Target Compound Data | 1.6 Pa·s at 294–295 K. |
| Comparator Or Baseline | 1,2,3,4-Butanetetrol (~37 Pa·s). |
| Quantified Difference | >20-fold reduction in dynamic viscosity compared to the tetrol analog. |
| Conditions | Dry conditions at room temperature (294–295 K) using bead mobility techniques. |
The intermediate viscosity of 1,2,3-butanetriol ensures excellent flowability and rapid homogenization when blended with diisocyanates in polyurethane manufacturing.
1,2,3-Butanetriol is a direct precursor to 1,2,3-butanetriol trinitrate (methylglycerol trinitrate), an energetic plasticizer. While nitroglycerin (derived from glycerol) is the standard baseline, 1,2,3-butanetriol trinitrate offers a modified physical profile, including different volatility and distinct gelatinization behavior with nitrocellulose, while maintaining a highly comparable energetic output to other butanetriol trinitrate isomers [1].
| Evidence Dimension | Energetic plasticizer properties |
| Target Compound Data | 1,2,3-Butanetriol trinitrate (isomer of BTTN). |
| Comparator Or Baseline | Nitroglycerin (glycerol trinitrate). |
| Quantified Difference | Provides isomeric energetic properties but with altered physical properties (volatility/gelatinization) compared to standard nitroglycerin. |
| Conditions | Nitration with nitric/sulfuric acid mixtures and subsequent formulation into double-base powders. |
Defense and aerospace buyers can utilize 1,2,3-butanetriol to synthesize specialized plasticizers that tune the mechanical and thermal stability of solid propellants.
Driven by its superior ability to stabilize the amorphous state and prevent devitrification upon rewarming, 1,2,3-butanetriol is an ideal component in advanced vitrification solutions for complex biological tissues and cells[1].
Because its specific hydroxyl arrangement strictly dictates C-O cleavage pathways, 1,2,3-butanetriol is the required precursor for the selective catalytic synthesis of 1,3-butanediol and 2,3-butanediol, completely avoiding 1,4-butanediol formation [2].
Leveraging its optimal dynamic viscosity (1.6 Pa·s) and tri-functional hydroxyl groups, 1,2,3-butanetriol acts as an excellent low-molecular-weight cross-linker, improving the processability, flexibility, and chemical resistance of polyurethane-based printing inks and coatings [3].
1,2,3-Butanetriol is nitrated to produce 1,2,3-butanetriol trinitrate, serving as an alternative energetic plasticizer to nitroglycerin in double-base propellants, allowing formulators to adjust volatility and nitrocellulose gelatinization [4].
Irritant